molecular formula C20H23N3O3 B11678958 [2-methoxy-4-[(E)-(4-phenylpiperazin-1-yl)iminomethyl]phenyl] acetate

[2-methoxy-4-[(E)-(4-phenylpiperazin-1-yl)iminomethyl]phenyl] acetate

Cat. No.: B11678958
M. Wt: 353.4 g/mol
InChI Key: OHZBQZXOLUMDTQ-RCCKNPSSSA-N
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Description

[2-methoxy-4-[(E)-(4-phenylpiperazin-1-yl)iminomethyl]phenyl] acetate: is an organic compound with the molecular formula C17H17NO4 This compound is known for its unique structural features, which include a methoxy group, a phenylpiperazine moiety, and an iminomethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-methoxy-4-[(E)-(4-phenylpiperazin-1-yl)iminomethyl]phenyl] acetate typically involves the following steps:

    Formation of the imine linkage: This step involves the condensation of 4-phenylpiperazine with 2-methoxy-4-formylphenyl acetate under acidic conditions to form the imine intermediate.

    Acetylation: The imine intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield the final product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methoxy group in the compound can undergo oxidation to form a corresponding phenol derivative.

    Reduction: The imine linkage can be reduced to form an amine derivative.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: Formation of 2-methoxy-4-hydroxyphenyl acetate.

    Reduction: Formation of 2-methoxy-4-[(4-phenylpiperazin-1-yl)methyl]phenyl acetate.

    Substitution: Formation of 2-methoxy-4-nitrophenyl acetate or 2-methoxy-4-bromophenyl acetate.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic transformations.

Biology:

    Pharmacology: The phenylpiperazine moiety is a common structural feature in many pharmacologically active compounds, making this compound a potential candidate for drug development, particularly in the field of neuropharmacology.

Medicine:

    Therapeutics: Research is ongoing to explore its potential as a therapeutic agent for treating neurological disorders due to its interaction with serotonin and dopamine receptors.

Industry:

    Material Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of [2-methoxy-4-[(E)-(4-phenylpiperazin-1-yl)iminomethyl]phenyl] acetate involves its interaction with specific molecular targets, such as serotonin and dopamine receptors. The phenylpiperazine moiety is known to bind to these receptors, modulating their activity and influencing neurotransmitter release. This interaction can lead to various pharmacological effects, including antidepressant and antipsychotic activities.

Comparison with Similar Compounds

  • **2-methoxy-4-[(4-methoxyphenyl)imino]methyl]phenyl acetate
  • **2-methoxy-4-[(4-methylphenyl)imino]methyl]phenyl acetate
  • **2-methoxy-4-[(4-phenyl-1-piperazinyl)imino]methyl]phenyl acetate

Comparison:

    Structural Differences: The primary difference lies in the substituents on the phenyl ring or the piperazine moiety. These variations can significantly influence the compound’s chemical reactivity and biological activity.

    Uniqueness: [2-methoxy-4-[(E)-(4-phenylpiperazin-1-yl)iminomethyl]phenyl] acetate is unique due to the presence of the phenylpiperazine moiety, which imparts distinct pharmacological properties compared to its analogs.

Properties

Molecular Formula

C20H23N3O3

Molecular Weight

353.4 g/mol

IUPAC Name

[2-methoxy-4-[(E)-(4-phenylpiperazin-1-yl)iminomethyl]phenyl] acetate

InChI

InChI=1S/C20H23N3O3/c1-16(24)26-19-9-8-17(14-20(19)25-2)15-21-23-12-10-22(11-13-23)18-6-4-3-5-7-18/h3-9,14-15H,10-13H2,1-2H3/b21-15+

InChI Key

OHZBQZXOLUMDTQ-RCCKNPSSSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=N/N2CCN(CC2)C3=CC=CC=C3)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=C3)OC

Origin of Product

United States

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